molecular formula C13H11NO2 B13889785 1-Quinolin-6-ylbutane-1,3-dione

1-Quinolin-6-ylbutane-1,3-dione

Cat. No.: B13889785
M. Wt: 213.23 g/mol
InChI Key: OHHJFPRPYGNPGA-UHFFFAOYSA-N
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Description

1-Quinolin-6-ylbutane-1,3-dione is a compound that belongs to the class of quinoline derivatives Quinoline is a nitrogen-based heterocyclic aromatic compound with a wide range of applications in medicinal and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Quinolin-6-ylbutane-1,3-dione can be achieved through several methods. One common approach involves the reaction of 1-(2-aminophenyl)ethanone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at elevated temperatures . This reaction typically yields the desired product in fair to good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as solvent-free reactions and the use of reusable catalysts, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-Quinolin-6-ylbutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

Scientific Research Applications

1-Quinolin-6-ylbutane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Quinolin-6-ylbutane-1,3-dione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence redox reactions, signal transduction pathways, and gene expression. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Quinolin-6-ylbutane-1,3-dione is unique due to its combination of the quinoline ring and butane-1,3-dione moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

1-quinolin-6-ylbutane-1,3-dione

InChI

InChI=1S/C13H11NO2/c1-9(15)7-13(16)11-4-5-12-10(8-11)3-2-6-14-12/h2-6,8H,7H2,1H3

InChI Key

OHHJFPRPYGNPGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

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